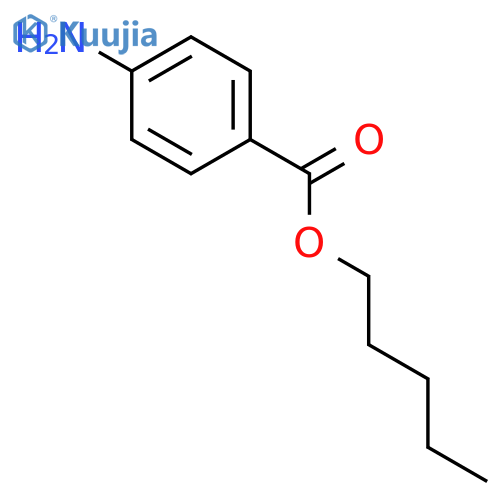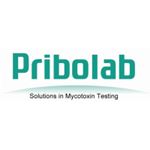Cas no 13110-37-7 (Pentyl 4-aminobenzoate)

Pentyl 4-aminobenzoate structure
商品名:Pentyl 4-aminobenzoate
Pentyl 4-aminobenzoate 化学的及び物理的性質
名前と識別子
-
- Pentyl 4-aminobenzoate
- n-Pentyl 4-aminobenzoate
- N-PENTYL-4-AMINOBENZOATE
- 4-Amino-benzoesaeure-n-amylester
- 4-aminobenzoic acid amyl ester
- 4-amino-benzoic acid pentyl ester
- 4-aminopentylbenzoate
- amylp-aminobenzoate
- AURORA 1608
- benzoicacid,4-amino-,pentylester
- N-AMYL 4-AMINOBENZOATE
- n-amyl p-aminobenzoate
- n-pentyl p-aminobenzoate
- pentyl 4-azanylbenzoate
- pentyl p-aminobenzoate
- AKOS BBS-00007957
- pentyl4-aminobenzoate
- n-pentylp-aminobenzoate
- FT-0636796
- CS-0205873
- VKYWCHMXHQTCJQ-UHFFFAOYSA-N
- SB77615
- SR-01000512116-1
- SR-01000512116
- 13110-37-7
- NSC-69110
- AKOS000274093
- AS-58330
- s12347
- MFCD00455845
- BENZOIC ACID, 4-AMINO-,PENTY ESTER
- SCHEMBL769120
- AI3-05691
- NSC69110
- DTXSID40876908
- A806201
- NSC 69110
- Benzoic acid, 4-amino-, pentyl ester
- ALBB-025717
- BBL002769
- DB-042000
- STK387970
-
- MDL: MFCD00455845
- インチ: InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3
- InChIKey: VKYWCHMXHQTCJQ-UHFFFAOYSA-N
- ほほえんだ: CCCCCOC(=O)C1=CC=C(C=C1)N
計算された属性
- せいみつぶんしりょう: 207.12600
- どういたいしつりょう: 207.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.3A^2
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: クリーム結晶粉末
- 密度みつど: 1.0681 (rough estimate)
- ゆうかいてん: 51-53°C
- ふってん: 346.3°C (rough estimate)
- フラッシュポイント: 133.8°C
- 屈折率: 1.5220 (estimate)
- PSA: 52.32000
- LogP: 3.19700
- ようかいせい: 未確定
Pentyl 4-aminobenzoate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
Pentyl 4-aminobenzoate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Pentyl 4-aminobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P227523-50mg |
Pentyl 4-Aminobenzoate |
13110-37-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N299834-25g |
Pentyl 4-aminobenzoate |
13110-37-7 | 98% | 25g |
¥1801.90 | 2023-09-01 | |
| TRC | P227523-100mg |
Pentyl 4-Aminobenzoate |
13110-37-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D762312-5g |
N-PENTYL-4-AMINOBENZOATE |
13110-37-7 | 98% | 5g |
$145 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23732-5g |
n-Pentyl 4-aminobenzoate, 98% |
13110-37-7 | 98% | 5g |
¥753.00 | 2023-03-01 | |
| A2B Chem LLC | AB77739-25g |
Pentyl 4-aminobenzoate |
13110-37-7 | 98% | 25g |
$315.00 | 2024-04-20 | |
| Aaron | AR003TZR-25g |
N-PENTYL-4-AMINOBENZOATE |
13110-37-7 | 97% | 25g |
$392.00 | 2025-01-22 | |
| abcr | AB131559-5g |
n-Pentyl 4-aminobenzoate, 98%; . |
13110-37-7 | 98% | 5g |
€169.50 | 2024-04-19 | |
| 1PlusChem | 1P003TRF-25g |
N-PENTYL-4-AMINOBENZOATE |
13110-37-7 | 25g |
$404.00 | 2023-12-22 | ||
| eNovation Chemicals LLC | D762312-250mg |
N-PENTYL-4-AMINOBENZOATE |
13110-37-7 | 98% | 250mg |
$60 | 2024-06-07 |
Pentyl 4-aminobenzoate 関連文献
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
3. Back matter
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
13110-37-7 (Pentyl 4-aminobenzoate) 関連製品
- 342611-08-9(Benzocaine-d4)
- 26218-04-2(2-Ethylhexyl-4-aminobenzoate)
- 94-12-2(Propyl 4-Aminobenzoate)
- 94-25-7(Butamben)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
